![molecular formula C22H31NO2 B1679073 Pregnenolone carbonitrile CAS No. 1434-54-4](/img/structure/B1679073.png)
Pregnenolone carbonitrile
Overview
Description
Pregnenolone 16α-carbonitrile (PCN) is a synthetic, steroidal antiglucocorticoid and pregnane X receptor agonist . It is an orally active prototypical and effective rodent-PXR activator . PCN, a synthetic steroid, induces cytochrome P450 3A expression .
Synthesis Analysis
Long-term treatment with PCN significantly induces liver enlargement and lipid accumulation . PCN treatment resulted in the induction of cytochrome P450, family 3, subfamily a, polypeptide 11 (CYP3A11), and CYP2B10 expression in the liver .Molecular Structure Analysis
The molecular structure of PCN can be found in various scientific resources .Chemical Reactions Analysis
PCN increased the expression of both Mdr1a/1b mRNA and P-gp protein in the intestine and the brain . PCN treatment protected mice from PHT-induced hippocampal nerve injury .Physical And Chemical Properties Analysis
The physical and chemical properties of PCN can be found in various scientific resources .Scientific Research Applications
Pregnenolone Carbonitrile: A Comprehensive Analysis of Scientific Research Applications: Pregnenolone carbonitrile (PCN) is a synthetic steroid and a known pregnane X receptor (PXR) agonist. Its applications in scientific research span across various fields due to its biological activity. Below are detailed sections focusing on unique applications of PCN.
Pharmacokinetics and Drug Metabolism
PCN has been studied for its effects on drug metabolism enzymes and transporters. For instance, it has been shown to induce the expression of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Gene Expression Studies
Research has utilized PCN to investigate the expression levels of specific genes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mRNA, providing insights into gene regulation mechanisms .
Renal Fibrosis Treatment
Studies suggest that PCN, through PXR activation, may alleviate renal fibrosis, offering a potential therapeutic approach for kidney diseases .
Intestinal Transport and Absorption
PCN’s impact on intestinal transport proteins like P-glycoprotein (Pgp) has been assessed, revealing its influence on the pharmacokinetics of drugs like digoxin .
Hepatic Stellate Cell Differentiation
The compound has been reported to inhibit the differentiation of hepatic stellate cells, which is significant in the context of liver fibrosis .
Mechanism of Action
Target of Action
Pregnenolone carbonitrile is a synthetic, steroidal antiglucocorticoid and a pregnane X receptor (PXR) agonist . The nuclear pregnane X receptor (PXR) is an important component of the body’s adaptive defense mechanism against toxic substances .
Mode of Action
Pregnenolone carbonitrile acts as an activator of the pregnane X receptor (PXR), which is involved in inducing the synthesis of a unique cytochrome P450 peptide in hepatic microsomes of male rats . It is also known to prevent CB1 receptor agonists like tetrahydrocannabinol, the main active constituent in cannabis, from fully activating the CB1 .
Biochemical Pathways
The activation of PXR by pregnenolone carbonitrile leads to the transcriptional activation of the MDR1 gene, resulting in the induction of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This process is part of the body’s defense mechanism against toxic substances .
Pharmacokinetics
The pharmacokinetics of pregnenolone carbonitrile involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that pregnenolone carbonitrile can significantly increase systemic clearance of certain drugs, such as dapsone, by inducing the expression of P-gp and cytochrome P450 3A .
Result of Action
The activation of PXR by pregnenolone carbonitrile leads to increased expression of both Mdr1a/1b mRNA and P-gp protein in the intestine and the brain . This results in enhanced secretion of certain substances, contributing to the body’s defense mechanism against toxic substances .
Action Environment
The endocrine system plays a significant role in the action of pregnenolone carbonitrile. It influences both specific and nonspecific responses of the organism to environmental stimuli .
properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-13(24)20-14(12-23)10-19-17-5-4-15-11-16(25)6-8-21(15,2)18(17)7-9-22(19,20)3/h4,14,16-20,25H,5-11H2,1-3H3/t14-,16-,17+,18-,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBHRRMYCDQLJF-ZDNYCOCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037262 | |
Record name | Pregnenolone carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pregnenolone carbonitrile | |
CAS RN |
1434-54-4 | |
Record name | Pregnenolone 16α-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregnenolone carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001434544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregnenolone carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREGNENOLONE CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA9WH84QAJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pregnenolone Carbonitrile exert its effects on drug metabolism?
A: Pregnenolone Carbonitrile (PCN) is a known inducer of cytochrome P450 (CYP450) enzymes, particularly those belonging to the CYP3A family. [, , ] While the exact mechanism of induction is complex and not fully elucidated, research suggests that PCN likely binds to the Pregnane X Receptor (PXR). [] This interaction subsequently activates PXR, leading to increased transcription of genes encoding CYP450 enzymes, ultimately resulting in enhanced drug metabolism. []
Q2: What is the impact of Pregnenolone Carbonitrile on the pharmacokinetics of other drugs?
A: Due to its ability to induce CYP450 enzymes, particularly CYP3A, PCN can significantly alter the pharmacokinetics of co-administered drugs metabolized by these enzymes. [, , ] For instance, one study demonstrated that PCN pretreatment in rats significantly altered the pharmacokinetic profile of antipyrine, a drug primarily metabolized by CYP450 enzymes. [] Specifically, PCN increased the maximum clearance rate and decreased the half-life of antipyrine. [] Similarly, in mice, PCN pretreatment substantially induced the demethylation of misonidazole, indicative of increased CYP450 activity. []
Q3: Are there specific structural features of Pregnenolone Carbonitrile that contribute to its inducing effects?
A: Research suggests that the structural features of PCN play a crucial role in its ability to induce specific CYP450 enzymes. For example, one study exploring the inductive effects of various erythromycin derivatives found that some displayed potent induction profiles resembling those of PCN, particularly regarding the induction of a specific CYP450 enzyme. [] This finding highlights the importance of specific structural motifs in mediating interactions with nuclear receptors like PXR and ultimately influencing the induction of specific CYP450 isoforms. [, ]
Q4: What are the potential implications of Pregnenolone Carbonitrile's effects on drug metabolism for drug development and clinical practice?
A: Understanding the inductive effects of PCN is crucial for both drug development and clinical practice. For drug development, it emphasizes the need to investigate potential drug-drug interactions with compounds like PCN, especially for drugs metabolized by CYP450 enzymes. [, , ] In clinical settings, physicians should be aware of the potential for altered drug responses when co-administering medications with PCN, potentially requiring dosage adjustments or close monitoring of patients for efficacy and adverse effects. []
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